molecular formula C18H20O3 B8173034 2-(Benzyloxy)-3-(isobutyloxy)benzaldehyde

2-(Benzyloxy)-3-(isobutyloxy)benzaldehyde

Cat. No.: B8173034
M. Wt: 284.3 g/mol
InChI Key: UOPRREFOIDNJAI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(isobutyloxy)benzaldehyde is an organic compound characterized by the presence of benzyloxy and isobutyloxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-(isobutyloxy)benzaldehyde typically involves the reaction of 2-hydroxy-3-(isobutyloxy)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(Benzyloxy)-3-(isobutyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(isobutyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isobutyloxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    2-(Benzyloxy)-4,5-dimethoxybenzaldehyde: Similar structure but with additional methoxy groups, which can alter its reactivity and biological activity.

    2-(Benzyloxy)benzaldehyde: Lacks the isobutyloxy group, resulting in different chemical and biological properties.

Uniqueness: 2-(Benzyloxy)-3-(isobutyloxy)benzaldehyde is unique due to the presence of both benzyloxy and isobutyloxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-methylpropoxy)-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-14(2)12-20-17-10-6-9-16(11-19)18(17)21-13-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPRREFOIDNJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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